1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione

Ryanodine receptor pharmacology Excitation-contraction coupling Skeletal muscle Ca2+ signaling

1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione (CAS 54399-47-2), also designated GIF-0185, is a synthetic dantrolene analogue belonging to the 1-[[[5-(substituted phenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione class. It is structurally distinguished from the parent compound dantrolene sodium by replacement of the electron-withdrawing 4-nitro group on the phenyl ring with an electron-donating 4-methoxy substituent, while retaining the furan-hydantoin Schiff base scaffold.

Molecular Formula C15H13N3O4
Molecular Weight 299.28 g/mol
Cat. No. B13632780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione
Molecular FormulaC15H13N3O4
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(O2)C=NN3CC(=O)NC3=O
InChIInChI=1S/C15H13N3O4/c1-21-11-4-2-10(3-5-11)13-7-6-12(22-13)8-16-18-9-14(19)17-15(18)20/h2-8H,9H2,1H3,(H,17,19,20)/b16-8+
InChIKeyWTZOLASFLLOFIE-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(E)-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione (GIF-0185): Compound Identity and Procurement-Relevant Classification


1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione (CAS 54399-47-2), also designated GIF-0185, is a synthetic dantrolene analogue belonging to the 1-[[[5-(substituted phenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione class [1]. It is structurally distinguished from the parent compound dantrolene sodium by replacement of the electron-withdrawing 4-nitro group on the phenyl ring with an electron-donating 4-methoxy substituent, while retaining the furan-hydantoin Schiff base scaffold [2]. The compound has been primarily characterized as a pharmacological probe capable of discriminating between the two mechanistically distinct modes of ryanodine receptor (RyR)-mediated Ca2+ release from skeletal muscle sarcoplasmic reticulum: physiological Ca2+ release (PCR) and Ca2+-induced Ca2+ release (CICR) [1][2].

Workflow RyR1 Ca²⁺ signalling studies Skeletal muscle excitation-contraction coupling
Selection PCR-selective inhibitor (CICR spared) 4-methoxy substitution; electron-donating group
Context Dantrolene-analogue pharmacological probe Discriminates two RyR gating modes

Why Dantrolene and Its In-Class Analogues Cannot Be Interchanged with 1-[(E)-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione (GIF-0185)


The imidazolidinedione-furan class exhibits profound functional divergence driven by phenyl ring substitution. Dantrolene (4-nitro) non-selectively inhibits both physiological Ca2+ release (PCR, measured by twitch contraction) and Ca2+-induced Ca2+ release (CICR) in skeletal muscle [1]. In contrast, GIF-0185 (4-methoxy) potently suppresses twitch contraction to the same extent as dantrolene while leaving CICR completely unaffected at concentrations up to 50 μM [1][2]. Other regioisomers such as GIF-0166 (ortho-nitro) and GIF-0248 (ortho,ortho-dinitro) paradoxically potentiate CICR rather than inhibiting it [2]. This substituent-dependent functional selectivity means that interchange within the class—absent head-to-head pharmacological profiling—introduces qualitatively different and potentially opposing effects on RyR channel gating, making generic substitution scientifically invalid for any application requiring predictable Ca2+ release modulation.

Target (GIF-0185)
Dantrolene / Class Analogues
PCR inhibition
Full twitch inhibition
Dantrolene: equivalent; others: weaker
CICR effect
No inhibition (50 µM)
Dantrolene: ~50% inhibition; ortho-NO₂: potentiation
Functional profile
PCR-selective; attenuates Dan CICR block
Opposite or dual effects possible; risk of qualitative mismatch
Phenyl substituent determines functional selectivity — interchange may invert RyR modulation.

Quantitative Differentiation Evidence for 1-[(E)-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione (GIF-0185) vs. Dantrolene and Structural Analogues


CICR Selectivity: GIF-0185 Spares Ca2+-Induced Ca2+ Release Unlike Dantrolene

GIF-0185 exhibits complete functional selectivity by potently inhibiting physiological Ca2+ release (PCR, measured as twitch contraction) to the same extent as dantrolene, while producing no significant inhibition of Ca2+-induced Ca2+ release (CICR) in skinned skeletal muscle fibres [1]. Dantrolene, in direct contrast, significantly suppresses CICR under identical experimental conditions [1]. This selectivity profile is unique among early-generation dantrolene analogues and permits clean pharmacological separation of the two RyR1 gating modes.

CICR Selectivity
Head-to-head
No CICR inhibition at 50 µM vs. ~50% reduction for dantrolene (pCa 6.0)
Reported PCR-selective RyR1 modulation context
Skinned fibre; Mg²⁺-free; Fura‑2 detection
Ryanodine receptor pharmacology Excitation-contraction coupling Skeletal muscle Ca2+ signaling

Twitch Contraction Inhibition: GIF-0185 Matches Dantrolene Potency While Surpassing GIF-0082

In intact mouse skeletal muscle preparations, GIF-0185 inhibited electrically evoked twitch contraction to the same extent as dantrolene across the tested concentration range (0.2–50 μM) [1][2]. By contrast, the azido-functionalized derivative GIF-0082 produced markedly less twitch inhibition than either GIF-0185 or dantrolene at equivalent concentrations, establishing a clear rank order: dantrolene (20 μM) = GIF-0185 (50 μM) > GIF-0082 (50 μM) > GIF-0146 (50 μM) ≥ GIF-0149-R (50 μM) > GIF-0163 (50 μM) [1].

Twitch Inhibition Rank
Head-to-head
Dan (20 µM) = GIF-0185 (50 µM) > GIF-0082 > GIF-0146 ≥ GIF-0149-R > GIF-0163
Ranked twitch-inhibition potency in tested series
Intact EDL muscle; electrical field stimulation
Skeletal muscle contractility Dantrolene analogue SAR Physiological Ca2+ release inhibition

Functional Antagonism of Dantrolene: GIF-0185 Diminishes Dantrolene-Induced CICR Inhibition

Co-application experiments revealed that GIF-0185 functionally antagonizes dantrolene's inhibitory effect on CICR in skinned fibres—a property not shared by the azido analogue GIF-0082 [1]. Specifically, dantrolene-induced CICR inhibition was diminished in the presence of GIF-0185, whereas GIF-0082 had no effect on dantrolene-mediated CICR suppression [1]. This suggests that GIF-0185 competes with dantrolene at a binding site relevant specifically to the CICR gating mode, providing an additional dimension of pharmacological differentiation beyond simple agonism/antagonism of RyR1.

Dan Antagonism
Head-to-head
GIF-0185 diminished dantrolene-induced CICR inhibition; GIF-0082 did not
Supports competitive binding-site probe context
Co-application skinned fibre assay
RyR1 channel modulation Pharmacological antagonism CICR mechanism

Clofibric Acid-Induced Ca2+ Release Inhibition: GIF-0185 Matches Dantrolene and Correlates with Twitch Suppression

Both GIF-0185 and GIF-0082 significantly inhibited clofibric acid (Clof)-induced Ca2+ release from the SR of skinned fibres, matching the effect of dantrolene [1]. Critically, the magnitude of Clof-induced Ca2+ release inhibition by all tested dantrolene derivatives was well correlated with their magnitude of twitch inhibition (r² not numerically reported but described as 'well correlated'), supporting the mechanistic hypothesis that Clof-induced RyR opening closely resembles physiological Ca2+ release (PCR) [1]. This correlation provides a biochemical surrogate for PCR inhibition that can be quantified in skinned fibre preparations, establishing a dual-assay framework for structure-activity relationship (SAR) studies using GIF-0185 and its congeners.

Clof-Induced Release
Head-to-head
GIF-0185 inhibited Clof-induced Ca²⁺ release; magnitude correlated with twitch inhibition
Supports Clof-release as PCR surrogate assay
Skinned fibre; Fura‑2 kinetics
Clofibric acid pharmacology RyR channel activation modes PCR surrogate assay

Cardiac SR Ca2+ Handling: GIF-0185 Shows Divergent Effects from Dantrolene in Skinned Cardiomyocytes

In a cross-study employing skinned sheep ventricular cardiomyocytes, GIF-0185 (analogue 1, 1 μM) produced a qualitatively distinct profile from dantrolene sodium (DaNa) [1]. Whereas DaNa enhanced both SR Ca2+ loading and subsequent caffeine-induced Ca2+ release at lower pCa (5.83 and 6.26) and increased calsequestrin (CSQ2) polymerization and Ca2+ binding, GIF-0185 enhanced SR Ca2+ release only when present in the release solution and reduced CSQ2 polymerization [1]. These findings indicate that the 4-methoxy substitution redirects the RyR2 and CSQ2 modulatory profile away from that of the parent molecule, reinforcing that the substitution pattern on the phenyl ring dictates tissue-specific pharmacological outcomes.

Cardiac SR Handling
Reported
Enhanced SR Ca²⁺ release only in release solution; reduced CSQ2 polymerization vs. dantrolene
Reported tissue-dependent RyR2/CSQ2 modulation
Skinned sheep cardiomyocytes; cross-study context
Cardiac ryanodine receptor (RyR2) Heart failure pharmacology Calsequestrin polymerization

Structural Determinant of Selectivity: 4-Methoxy (Electron-Donating) vs. 4-Nitro (Electron-Withdrawing) Phenyl Substitution

GIF-0185 is explicitly defined by the replacement of dantrolene's 4-nitro group (Hammett σp = +0.78, strongly electron-withdrawing) with a 4-methoxy group (Hammett σp = −0.27, electron-donating) on the phenyl ring attached to the furan core [1][2]. This single-substituent switch converts a dual PCR/CICR inhibitor (dantrolene) into a PCR-selective inhibitor (GIF-0185) [2]. Furthermore, the ortho-nitro regioisomer GIF-0166 and ortho,ortho-dinitro analogue GIF-0248 produce the opposite functional outcome—exclusive CICR potentiation rather than inhibition—confirming that both the electronic character and the position of the phenyl substituent are pharmacophoric determinants of RyR1 gating mode selectivity [2].

Substituent SAR
Class-level
4‑OCH₃ (σp = −0.27) → PCR‑selective; 4‑NO₂ (σp = +0.78) → dual inhibition
Substituent electronic character dictates functional selectivity
Hammett σp; class‑level inference from analogue series
Structure-activity relationship Dantrolene pharmacophore Electronic effects on RyR gating

Procurement-Relevant Application Scenarios for 1-[(E)-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione (GIF-0185)


Selective Pharmacological Dissection of Physiological Ca2+ Release (PCR) vs. CICR in Skeletal Muscle RyR1 Studies

GIF-0185 is the tool compound of choice for experiments requiring inhibition of physiological Ca2+ release (measured as twitch contraction or Clof-induced Ca2+ release) without concurrent suppression of Ca2+-induced Ca2+ release (CICR) in skeletal muscle preparations [1]. Dantrolene cannot serve this purpose because it inhibits both release modes [1]. Typical working concentrations are 20–50 μM in intact fibre twitch assays and 50 μM in skinned fibre CICR assays, with 0.2% DMSO as vehicle [1].

Functional Antagonism of Dantrolene at the RyR1 CICR Binding Site: Probe for Binding Site Pharmacology

Because GIF-0185 diminishes dantrolene-induced CICR inhibition while itself having no intrinsic CICR effect [1], it can be deployed in co-application experiments to competitively displace dantrolene from the CICR-relevant binding site on RyR1. This application is uniquely enabled by GIF-0185 and is not achievable with GIF-0082 (which does not affect Dan-induced CICR inhibition) or with dantrolene itself [1].

Cardiac RyR2 and Calsequestrin Mechanistic Studies in Heart Failure Models

In skinned cardiac myocyte preparations, GIF-0185 (1 μM) produces a profile distinct from dantrolene: it enhances SR Ca2+ release when present only in the release solution and reduces CSQ2 polymerization [3]. This makes GIF-0185 a valuable comparator compound for studies investigating the role of RyR2 gating and CSQ2-dependent SR Ca2+ buffering in heart failure pathophysiology, particularly where the 4-methoxy pharmacophore is hypothesized to target RyR2 leak independently of CSQ2 polymerization [3].

Structure-Activity Relationship (SAR) Reference Standard for Dantrolene-Derived RyR Modulators

GIF-0185 serves as the benchmark PCR-selective reference compound within the dantrolene analogue series, defined by its 4-methoxy substitution [2]. In any SAR campaign aimed at developing next-generation RyR modulators, GIF-0185 provides the critical reference data point: full PCR inhibition (dantrolene-equivalent twitch suppression) with zero CICR activity [1][2]. This dual-reference property—against both dantrolene (dual inhibitor) and GIF-0166/GIF-0248 (CICR potentiators)—makes it indispensable for calibrating functional selectivity assays [2].

Application
Selection Property
Validation Focus
Skeletal muscle RyR1 PCR/CICR dissection
PCR-selective inhibition without CICR effect
Twitch contraction & CICR assay endpoints
RyR1 dantrolene-site competition probe
Attenuates dantrolene-induced CICR inhibition
CICR co‑application endpoint
Cardiac RyR2 & CSQ2 mechanistic studies
Release-solution‑dependent SR Ca²⁺ release; reduced CSQ2 polymerization
Cardiac SR Ca²⁺ handling endpoints
Dantrolene‑analogue SAR calibration
Benchmark PCR‑selective reference (zero CICR activity)
Functional selectivity assay calibration
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